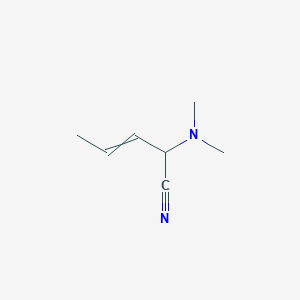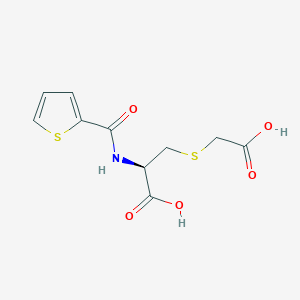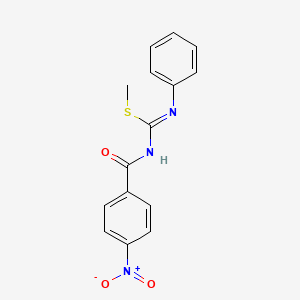
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color and use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-methylphenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 1-naphthol to form the first azo compound.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is then coupled with benzenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistency and safety.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using reducing agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: Various substituted aromatic sulfonic acids.
科学的研究の応用
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry as a dye for fabrics, providing vibrant and long-lasting colors.
作用機序
The compound exerts its effects primarily through its azo groups. The azo bonds (-N=N-) can undergo reversible cleavage and reformation, which is the basis for its use as a pH indicator and dye. In biological systems, the compound can interact with cellular components, leading to staining or other effects depending on the specific application.
類似化合物との比較
Similar Compounds
- Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-5-methylphenyl)azo]-5-nitro-, monosodium salt
- 3-[[4-[(2-Hydroxy-5-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt
Uniqueness
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)-1-naphthalenyl)azo)-, sodium salt is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to form stable complexes and undergo reversible azo bond cleavage makes it particularly valuable in various applications, from industrial dyes to scientific research tools.
特性
CAS番号 |
67875-21-2 |
|---|---|
分子式 |
C23H17N4NaO4S |
分子量 |
468.5 g/mol |
IUPAC名 |
sodium;3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H18N4O4S.Na/c1-15-9-12-23(28)22(13-15)27-26-21-11-10-20(18-7-2-3-8-19(18)21)25-24-16-5-4-6-17(14-16)32(29,30)31;/h2-14,28H,1H3,(H,29,30,31);/q;+1/p-1 |
InChIキー |
FICPDMYIUFTEEW-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)

![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)


